Methyldopa sesquihydrate

Descripción general

Descripción

La Metildopa Sesquihidratada es un agente simpaticolítico de acción central y un agente antihipertensivo. Es un análogo de la DOPA (3,4-dihidroxi-fenilalanina) y funciona como un profármaco, que requiere biotransformación a un metabolito activo para los efectos terapéuticos. La Metildopa Sesquihidratada se utiliza principalmente para controlar la hipertensión, especialmente en poblaciones específicas de pacientes, como mujeres embarazadas y pacientes con insuficiencia renal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La Metildopa Sesquihidratada puede sintetizarse a través de varias rutas químicas. Un método común implica la reacción de 3,4-dihidroxi-benzaldehído con alanina en presencia de un agente reductor. La reacción normalmente procede en condiciones suaves, con la formación de la base de Schiff intermedia, que posteriormente se reduce para producir Metildopa. La forma sesquihidratada se obtiene cristalizando la Metildopa en presencia de agua.

Métodos de producción industrial

La producción industrial de Metildopa Sesquihidratada implica la síntesis a gran escala utilizando rutas químicas similares, pero optimizadas para la eficiencia y el rendimiento. El proceso incluye pasos de purificación rigurosos para asegurar que el compuesto cumpla con los estándares farmacéuticos. El producto final se suele cristalizar y secar para obtener la forma sesquihidratada, que luego se envasa en condiciones controladas para mantener su estabilidad y eficacia .

Análisis De Reacciones Químicas

Tipos de reacciones

La Metildopa Sesquihidratada experimenta varias reacciones químicas, incluyendo:

Oxidación: La Metildopa puede oxidarse para formar quinonas, que son intermediarios reactivos.

Reducción: El compuesto puede reducirse a sus alcoholes correspondientes.

Sustitución: La Metildopa puede participar en reacciones de sustitución nucleofílica, particularmente en el anillo aromático.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Halógenos, agentes de nitración.

Principales productos

Oxidación: Quinonas y compuestos relacionados.

Reducción: Derivados alcohólicos de la Metildopa.

Sustitución: Derivados de Metildopa halogenados o nitrados.

Aplicaciones Científicas De Investigación

La Metildopa Sesquihidratada tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de diversos compuestos orgánicos.

Biología: Se estudia por sus efectos en las vías de los neurotransmisores y su papel en la modulación de las señales adrenérgicas.

Medicina: Se utiliza principalmente como agente antihipertensivo. También se investiga por sus posibles efectos neuroprotectores.

Industria: Se utiliza en la formulación de productos farmacéuticos, particularmente para el control de la hipertensión.

Mecanismo De Acción

La Metildopa Sesquihidratada ejerce sus efectos uniéndose a los receptores adrenérgicos alfa-2 como un agonista. Esta unión inhibe la salida neuronal adrenérgica, lo que lleva a una reducción de las señales adrenérgicas vasoconstrictoras. El compuesto se convierte en su metabolito activo, alfa-metilnoradrenalina, que es responsable de sus efectos antihipertensivos. Los objetivos moleculares primarios son los receptores adrenérgicos alfa-2, y las vías involucradas incluyen la inhibición de la liberación de noradrenalina y la reducción de la actividad del sistema nervioso simpático .

Comparación Con Compuestos Similares

Compuestos similares

Clonidina: Otro agonista adrenérgico alfa-2 de acción central que se utiliza para tratar la hipertensión.

Guanfacina: Similar a la Metildopa, se utiliza para la hipertensión y el trastorno por déficit de atención e hiperactividad (TDAH).

Labetalol: Un antagonista adrenérgico alfa y beta mixto que se utiliza para la hipertensión.

Singularidad

La Metildopa Sesquihidratada es única en su uso específico para el control de la hipertensión en mujeres embarazadas y pacientes con insuficiencia renal. A diferencia de la Clonidina y la Guanfacina, la Metildopa es un profármaco que requiere biotransformación a su forma activa. Además, su larga historia de uso y su perfil de seguridad bien documentado lo convierten en una opción preferida en ciertos escenarios clínicos .

Actividad Biológica

Methyldopa sesquihydrate, a compound primarily utilized in the treatment of hypertension, exhibits significant biological activity through its pharmacological mechanisms. This article explores its biological effects, metabolism, and related research findings, supported by data tables and case studies.

Methyldopa functions as a centrally-acting alpha-2 adrenergic agonist. Upon administration, it is metabolized into its active form, α-methylnorepinephrine, which primarily acts on alpha-2 adrenergic receptors in the central nervous system. This action results in decreased sympathetic outflow, leading to reduced peripheral vascular resistance and lowered blood pressure. The following mechanisms are involved:

- Alpha-2 Adrenergic Receptor Agonism : Activation of these receptors inhibits norepinephrine release, which decreases blood pressure by reducing sympathetic tone .

- Inhibition of DOPA Decarboxylase : Methyldopa also inhibits the enzyme responsible for synthesizing catecholamines, further contributing to its antihypertensive effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Approximately 25% bioavailability after oral administration, with a peak plasma concentration occurring 3 to 6 hours post-dose .

- Distribution : The volume of distribution ranges from 0.19 to 0.72 L/kg, indicating its ability to cross biological membranes including the placental barrier .

- Metabolism : Predominantly metabolized in the liver to α-methylnorepinephrine and other metabolites such as α-methyldopamine and sulfate conjugates .

Antihypertensive Activity

Methyldopa is widely recognized for its effectiveness in managing hypertension, particularly in pregnant women. Clinical studies demonstrate that it effectively lowers both supine and standing blood pressure with minimal postural hypotension .

Case Study Analysis

A study involving pregnant women indicated that methyldopa significantly reduced systolic and diastolic blood pressure compared to placebo groups. The treatment was associated with favorable maternal and fetal outcomes, reinforcing its role as a first-line antihypertensive during pregnancy .

| Study Type | Population | Outcome |

|---|---|---|

| Clinical Trial | Pregnant Women | Significant reduction in blood pressure |

| Longitudinal Study | General Hypertensive Patients | Improved cardiovascular outcomes |

Toxicological Studies

Long-term studies have assessed the safety profile of this compound. Research conducted by the National Toxicology Program evaluated its carcinogenic potential through dietary exposure in F344/N rats and B6C3F1 mice over two years.

Findings from Toxicological Studies

Propiedades

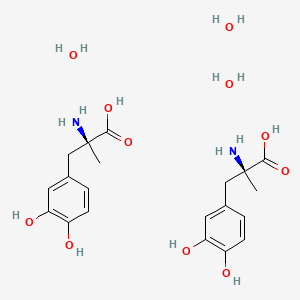

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H13NO4.3H2O/c2*1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;;;/h2*2-4,12-13H,5,11H2,1H3,(H,14,15);3*1H2/t2*10-;;;/m00.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFCISHFRZHKHY-NGQGLHOPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020863 | |

| Record name | Methyldopa sesquihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41372-08-1 | |

| Record name | Methyldopa [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldopa sesquihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56LH93261Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.